N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthoquinone core, which is known for its biological activity, and a thiophene sulfonamide group, which can enhance its chemical properties.
Preparation Methods
The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-1,4-naphthoquinone and thiophene-2-sulfonamide.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions. A base, such as triethylamine, is often used to facilitate the reaction.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these conditions to increase yield and reduce costs, such as using alternative solvents or catalysts.
Chemical Reactions Analysis
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the naphthoquinone can yield hydroquinone derivatives.
Substitution: The chlorine atom on the naphthoquinone can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, exhibiting activity against various bacterial strains.
Cancer Research: Studies have indicated its cytotoxic effects on certain cancer cell lines, making it a candidate for anticancer drug development.
Materials Science: The compound can be used in the development of solid-state fluorescence materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide involves its interaction with cellular components. The naphthoquinone core can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, such as DNA and proteins, leading to cell death. The thiophene sulfonamide group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide can be compared with other naphthoquinone derivatives, such as:
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide: This compound has similar antibacterial properties but differs in its solubility and pharmacokinetic profile.
1,4-Naphthoquinone: The parent compound, which lacks the thiophene sulfonamide group, has a broader range of biological activities but may be less selective in its action.
The unique combination of the naphthoquinone core and the thiophene sulfonamide group in this compound enhances its chemical stability and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4S2/c15-11-12(16-22(19,20)10-6-3-7-21-10)14(18)9-5-2-1-4-8(9)13(11)17/h1-7,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHAPDANAPDYQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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